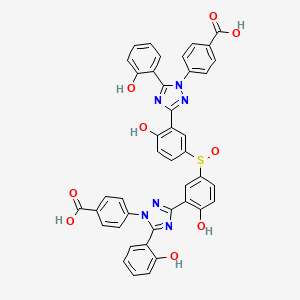
Deferasirox Impurity F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deferasirox sulfoxide dimer is a derivative of deferasirox, an oral iron chelator primarily used to treat chronic iron overload due to blood transfusions. This compound is formed by the oxidation of deferasirox, resulting in the formation of a sulfoxide group. The dimerization of deferasirox sulfoxide enhances its stability and potentially modifies its pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deferasirox sulfoxide dimer typically involves the oxidation of deferasirox. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The resulting sulfoxide is then subjected to dimerization, which can be facilitated by using catalysts or specific reaction conditions that promote the formation of the dimeric structure.
Industrial Production Methods
In an industrial setting, the production of deferasirox sulfoxide dimer would involve large-scale oxidation of deferasirox followed by purification processes such as crystallization or chromatography to isolate the dimer. The process would be optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Deferasirox sulfoxide dimer undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Deferasirox or its sulfide form.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Deferasirox sulfoxide dimer has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and dimerization reactions.
Biology: Investigated for its potential effects on cellular iron metabolism and oxidative stress.
Medicine: Explored for its enhanced iron-chelating properties and potential therapeutic benefits in conditions of iron overload.
Mecanismo De Acción
The mechanism of action of deferasirox sulfoxide dimer involves its ability to bind iron ions. The sulfoxide group enhances the compound’s affinity for iron, forming stable complexes that are excreted from the body. This helps in reducing iron overload in patients. The dimerization may also affect the compound’s distribution, metabolism, and excretion, potentially improving its efficacy and safety profile.
Comparación Con Compuestos Similares
Similar Compounds
Deferasirox: The parent compound, primarily used as an iron chelator.
Deferiprone: Another oral iron chelator with a different chemical structure.
Deferoxamine: An injectable iron chelator used for acute iron toxicity.
Uniqueness
Deferasirox sulfoxide dimer is unique due to its dimeric structure and the presence of the sulfoxide group. These modifications potentially enhance its stability, iron-binding affinity, and pharmacokinetic properties compared to deferasirox and other iron chelators.
Propiedades
Fórmula molecular |
C42H28N6O9S |
|---|---|
Peso molecular |
792.8 g/mol |
Nombre IUPAC |
4-[3-[5-[3-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxyphenyl]sulfinyl-2-hydroxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C42H28N6O9S/c49-33-7-3-1-5-29(33)39-43-37(45-47(39)25-13-9-23(10-14-25)41(53)54)31-21-27(17-19-35(31)51)58(57)28-18-20-36(52)32(22-28)38-44-40(30-6-2-4-8-34(30)50)48(46-38)26-15-11-24(12-16-26)42(55)56/h1-22,49-52H,(H,53,54)(H,55,56) |
Clave InChI |
FXPVFQODOAHTLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)S(=O)C5=CC(=C(C=C5)O)C6=NN(C(=N6)C7=CC=CC=C7O)C8=CC=C(C=C8)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
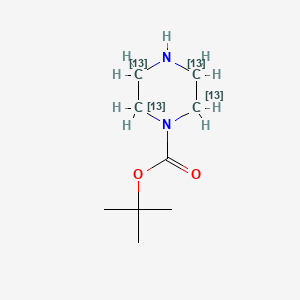
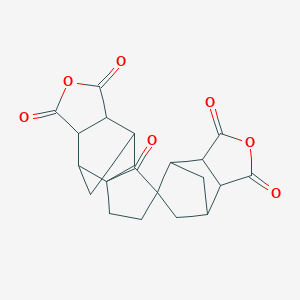
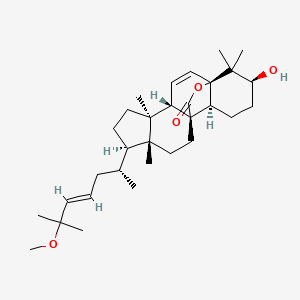
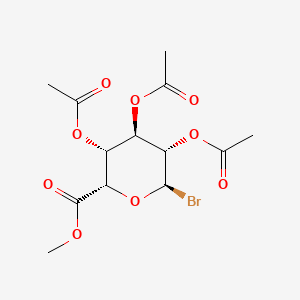

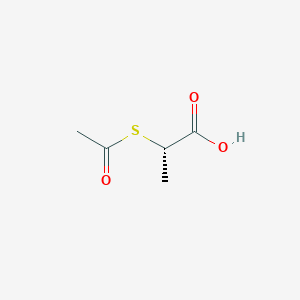
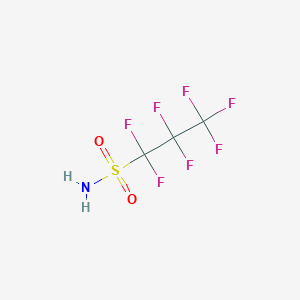
![(2S,3S,4S,5R,6S)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13437246.png)
![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)

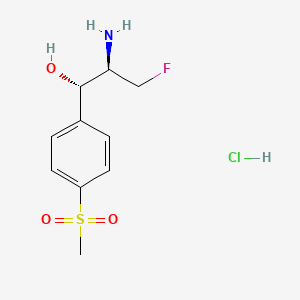
![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)
![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
